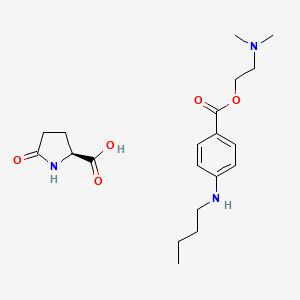
Einecs 298-461-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Einecs 298-461-8 typically involves large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 298-461-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs of the original compound, which may have different chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Einecs 298-461-8 has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other chemical compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the production of various commercial products and materials .
Wirkmechanismus
The mechanism of action of Einecs 298-461-8 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the compound’s structure and properties. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Einecs 298-461-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures and properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds listed in the EINECS inventory include amyl nitrite, bismuth tetroxide, and mercurous oxide .
Eigenschaften
CAS-Nummer |
93804-83-2 |
|---|---|
Molekularformel |
C20H31N3O5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O2.C5H7NO3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;7-4-2-1-3(6-4)5(8)9/h6-9,16H,4-5,10-12H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
SOOSYBCXUGDXOV-HVDRVSQOSA-N |
Isomerische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


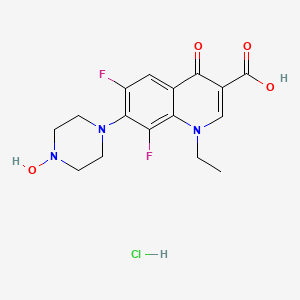
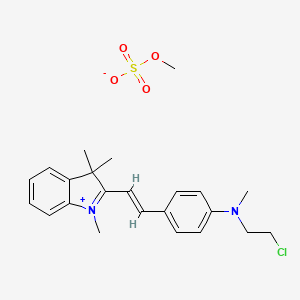
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
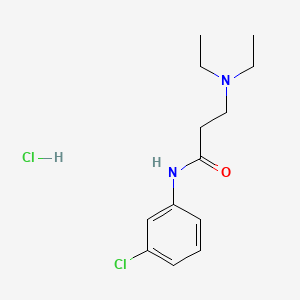

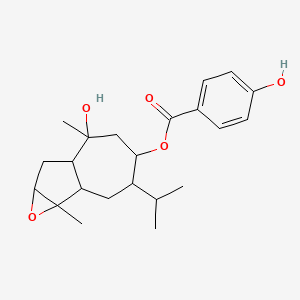
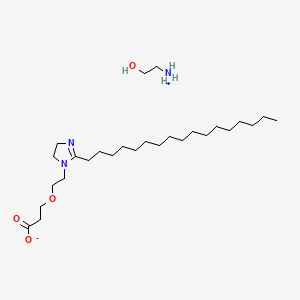

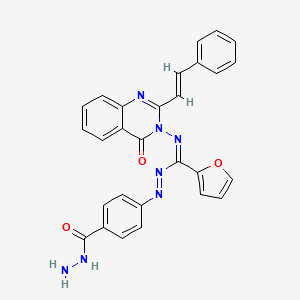
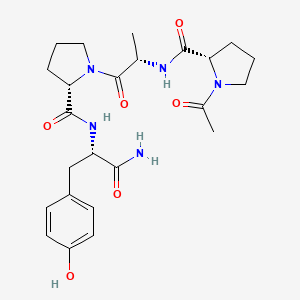
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
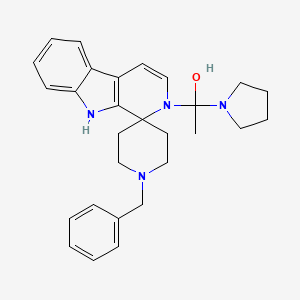

![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
